MAGE-3 (243-258) -

MAGE-3 (243-258)

Catalog Number: EVT-243609
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as an oncofetal antigen, as it is typically expressed in various cancers but not in normal adult tissues. It is encoded by the MAGE gene family located on chromosome X. The expression of MAGE-3 is primarily found in malignant tissues, making it a target for cancer immunotherapy strategies, including peptide-based vaccines and adoptive T cell therapies.

Synthesis Analysis

Methods

The synthesis of MAGE-3 (243-258) can be achieved through several methods:

  1. Solid-phase peptide synthesis: This method involves the sequential addition of protected amino acids to a solid support resin. The peptide chain is elongated until the desired sequence is obtained, followed by cleavage from the resin and deprotection of side chains.
  2. In vitro transcription and translation: This technique can be employed to produce MAGE-3 peptides using plasmids encoding the MAGE-3 sequence. The plasmids are transcribed into messenger RNA, which is then translated into peptide chains within a suitable cell-free system.
  3. Chimeric constructs: Research has shown that using chimeric constructs that replace certain regions with known epitopes can enhance the presentation of MAGE-3 peptides on antigen-presenting cells. This method utilizes constructs like invariant chain to improve stability and presentation efficiency .

Technical Details

During synthesis, specific conditions such as temperature, pH, and ionic strength must be optimized to ensure high yield and purity of the final product. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are typically employed to confirm the identity and purity of synthesized peptides.

Molecular Structure Analysis

Structure

MAGE-3 (243-258) consists of 16 amino acids with the following sequence: KKLLTQHFVQENYLEY. The molecular formula can be represented as C90H139N23O27SC_{90}H_{139}N_{23}O_{27}S.

Data

The molecular weight of MAGE-3 (243-258) is approximately 1,883 Da. The structure features several hydrophilic and hydrophobic residues, which influence its interaction with T cell receptors and major histocompatibility complex molecules.

Chemical Reactions Analysis

Reactions

  1. Binding to Major Histocompatibility Complex: The peptide binds to HLA-DP4 or HLA-DR13 molecules on antigen-presenting cells, facilitating T cell recognition.
  2. T Cell Activation: Upon recognition by T cell receptors specific to the MAGE-3 epitope, T cells are activated, leading to proliferation and differentiation into effector T cells capable of targeting tumor cells expressing MAGE-3.

Technical Details

The efficiency of peptide loading onto major histocompatibility complex molecules can be influenced by factors such as the presence of chaperone proteins like HLA-DM, which assist in peptide exchange processes .

Mechanism of Action

The mechanism by which MAGE-3 (243-258) exerts its effects involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells via major histocompatibility complex class II molecules.
  2. Recognition: CD4+ T cells recognize the peptide-major histocompatibility complex complex through their T cell receptors.
  3. Activation: This recognition leads to T cell activation, resulting in cytokine production (e.g., interferon-gamma) that enhances immune responses against tumor cells expressing MAGE-3.
  4. Cytotoxic Response: Activated T cells proliferate and migrate to tumor sites where they exert cytotoxic effects on cancer cells expressing MAGE-3 .
Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 (243-258) is a soluble peptide at physiological pH and exhibits stability under various storage conditions when lyophilized or stored at low temperatures.

Chemical Properties

The peptide exhibits typical properties associated with proteins, including susceptibility to proteolytic degradation and potential for post-translational modifications if expressed in vivo.

Relevant data indicate that peptides like MAGE-3 can form stable complexes with major histocompatibility complex molecules under physiological conditions, which is crucial for effective immune recognition .

Applications

MAGE-3 (243-258) has significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust immune responses against melanoma and other cancers expressing this antigen.
  2. Diagnostic Tools: The presence of antibodies against MAGE-3 can be used as a biomarker for certain cancers during diagnostic evaluations.
  3. Research Studies: Investigations into T cell responses against MAGE-3 contribute to understanding tumor immunology and developing novel therapeutic strategies .
Immunological Context of MAGE-3 (243-258) in Cancer Antigenicity

Role in MHC Class II-Restricted CD4+ T-Cell Activation

MAGE-3(243-258) (sequence: KKLLTQHFVQENYLEY) is a 16-amino acid peptide epitope derived from the melanoma-associated antigen 3 (MAGE-A3) protein. Functionally, it serves as a potent activator of CD4+ T helper (Th) cells when presented by MHC class II molecules, predominantly HLA-DP4 and HLA-DQB10604 [1] [2]. Dendritic cell (DC)-based vaccination studies in advanced melanoma patients demonstrated that this peptide induces robust tumor-specific CD4+ T-cell responses. Isolated T-cell clones from vaccinated patients exhibit a Th1-dominant cytokine profile, characterized by secretion of IFN-γ, TNF-α, and IL-2, which correlates with enhanced antitumor immunity [1]. Notably, these clones recognize not only peptide-pulsed antigen-presenting cells (APCs) but also dendritic cells loaded with full-length recombinant MAGE-A3 protein, confirming *in vivo processing and presentation of the endogenous epitope [1].

A critical functional attribute of MAGE-3(243-258)-specific CD4+ T cells is their cytolytic capability. Activated clones directly lyse HLA class II+/MAGE-A3+ tumor cells through Fas-Fas ligand interactions, indicating a dual helper/effector phenotype [1]. This cytolytic activity bridges innate and adaptive immune responses, enabling direct tumor cell elimination alongside classical CD4+ T-cell helper functions.

Table 1: Functional Characteristics of MAGE-3(243-258)-Specific CD4+ T Cells

Functional AttributeExperimental EvidenceClinical Relevance
Th1 Cytokine SecretionHigh IFN-γ/TNF-α production upon peptide stimulation [1]Enhances macrophage activation & CTL priming
Cross-PresentationRecognition of DCs loaded with recombinant MAGE-A3 protein [1]Validates natural processing in vivo
Direct Tumor CytolysisFas-dependent killing of HLA-II+/MAGE-A3+ cancer cells [1]Direct antitumor effector mechanism
TCR Engineering Potential6F9 TCR clone mediates strong effector functions in transduced CD4+ T cells [2]Basis for adoptive T-cell therapies

Antigen Presentation Dynamics in HLA-DPB1*04:01-Positive Populations

MAGE-3(243-258) presentation is strongly associated with HLA-DPB104:01, an allele expressed in ~60% of Caucasians [2] [4]. Unique biochemical properties of this allele enable unconventional antigen processing pathways. Unlike most MHC class II molecules, HLA-DPB104:01 encodes Glycine at position 84 (DP84Gly) in its β-chain, preventing binding to the invariant chain-derived peptide (CLIP) [5]. Consequently, DP84Gly bypasses classical endosomal loading and instead constitutively presents endogenous peptides processed via the MHC class I pathway:

  • Proteasome-dependent processing
  • TAP (Transporter Associated with Antigen Processing)-mediated ER import [5]

This dual-pathway presentation allows HLA-DPB104:01 to present both extracellularly derived peptides (via endosomes) and intracellular tumor antigens like MAGE-A3 (via the ER) [5]. Consequently, MAGE-3(243-258) is efficiently presented on tumor cells and APCs without requiring exogenous loading, enhancing its immunogenicity in HLA-DPB104:01+ individuals.

Clinically, TCRs isolated from vaccinated patients (e.g., the 6F9 TCR) show high specificity for MAGE-A3(243-258)/HLA-DPB1*04:01 complexes. Transduction of this TCR into CD4+ T cells confers recognition of multiple cancer types expressing MAGE-A3, including melanoma, lung carcinoma, and sarcoma [2] [4].

Table 2: Antigen Processing Features of HLA-DP Variants for MAGE-3(243-258)

HLA-DP VariantKey PolymorphismCLIP BindingAntigen Processing PathwayMAGE-3(243-258) Presentation
DP84GlyGly84Absent [5]Class I (Proteasome/TAP) & Class IIEfficient [2] [5]
DP84AspAsp84Present [5]Classical Class II (Endosomal)Inefficient/absent [5]

Comparative Analysis with Other MAGE-A Family Epitopes

The MAGE-A family comprises 12 closely related genes (e.g., MAGE-A1 to -A12), sharing >80% amino acid homology in the MAGE Homology Domain (MHD) [7]. Despite structural similarities, MAGE-A3(243-258) exhibits distinct immunological and oncogenic properties compared to other family epitopes:

  • Expression Specificity: MAGE-A3 and MAGE-A6 show near-identical sequences (95.9% identity) and are frequently co-expressed in tumors (e.g., 70% of NSCLCs). Other members (e.g., MAGE-A12) have lower cancer expression and risk of off-target toxicity in the brain [2] [7].
  • Oncogenic Function: MAGE-A3 (like MAGE-A2/A6) binds TRIM28 E3 ubiquitin ligase, promoting degradation of tumor suppressors (e.g., p53). This role is less pronounced in MAGE-A1 or MAGE-A4 [3] [7].
  • Epitope Conservation: MAGE-3(243-258) localizes to a variable region outside the conserved MHD. Consequently, TCRs targeting this epitope (e.g., 6F9) show minimal cross-reactivity with other MAGE-A family members, reducing autoimmune risks [2] [4].

Table 3: MAGE-A Family Epitope Characteristics Relative to MAGE-A3(243-258)

MAGE-A MemberAmino Acid Homology to MAGE-A3Common Tumor TypesOncogenic RoleImmunodominant Epitopes
MAGE-A3100%Melanoma, NSCLC, Sarcomap53 degradation [7]HLA-DP4: 243-258 [1]
MAGE-A695.9%Melanoma, HCCTRIM28 binding [7]Cross-recognized by A3 TCRs [2]
MAGE-A184%Melanoma, OvarianLimited dataHLA-A1: 161-169 [7]
MAGE-A1276%Multiple (low frequency)Neuronal expression; toxicity risk [2]HLA-A2: 170-178 [7]

Properties

Product Name

MAGE-3 (243-258)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.